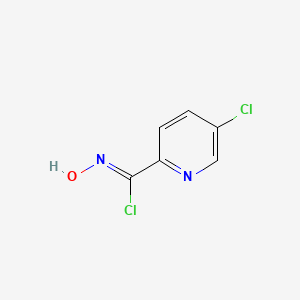

N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride

Description

Properties

IUPAC Name |

(2Z)-5-chloro-N-hydroxypyridine-2-carboximidoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H/b10-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBSGMJSYPKLEZ-POHAHGRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Cl)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=NC=C1Cl)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination Using N-Chlorosuccinimide (NCS)

Procedure: The pyridine oxime (e.g., 2,6-dichlorobenzaldehyde oxime analogs) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM). N-chlorosuccinimide is added portion-wise at controlled temperatures (0–50 °C). The reaction is monitored by thin-layer chromatography (TLC) and typically completes within 0.5–4 hours.

| Yield (%) | Reaction Conditions | Notes |

|---|---|---|

| 61 | NCS, pyridine, DCM, 0 °C, 0.5 h | Pyridine acts as base; low temperature avoids decomposition; product used immediately |

| 83–94 | NCS, DMF, 20–40 °C, 1–2 h | High yields with careful temperature control; product isolated as solid after workup |

- Example: 2,6-Dichlorobenzaldehyde oxime chlorinated with NCS in DMF at 40 °C for 1 hour yielded 88.6 g of the corresponding N-hydroxybenzene carbonimidoyl chloride with 94% yield.

Chlorination Using Phosphorus Oxychloride (POCl3) or Phosphorus Pentachloride (PCl5)

Procedure: Hydroxymethylpyridine derivatives are chlorinated with excess phosphorus oxychloride or pentachloride in inert solvents such as chloroform or methylene chloride at elevated temperatures (80–120 °C).

Advantages: This method is well-established for converting hydroxy-substituted pyridines into their corresponding chlorides, including imidoyl chlorides, with good purity and yield.

Catalytic and Solvent Considerations

Catalysts: While metal catalysts are often used in related pyridine transformations (e.g., hydrogenation steps), the chlorination to form the imidoyl chloride typically proceeds without metal catalysts but in the presence of bases like pyridine to neutralize released HCl.

Solvents: Polar aprotic solvents such as DMF are preferred for chlorination with NCS due to their ability to dissolve both reagents and stabilize intermediates. In contrast, chlorination with POCl3 is often performed in chlorinated solvents or neat POCl3 itself.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonimidoyl chloride group to an amine group.

Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the use of bases like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the reaction.

Major Products Formed

Oxidation: N-oxide derivatives of this compound.

Reduction: Amino derivatives of the compound.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride has been investigated for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains. For instance, studies have shown that modifications to the chloropyridine structure can enhance antibacterial efficacy, making it a candidate for developing new antibiotics.

Case Study: Synthesis and Testing

A study synthesized several derivatives of this compound and evaluated their antibacterial activity. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics, suggesting their potential as effective antimicrobial agents .

Agrochemical Applications

Herbicide Development

The compound is also explored in the development of herbicides. Its structural features allow it to interfere with biochemical pathways in plants, leading to growth inhibition. Research has indicated that chlorinated pyridine derivatives can be effective in controlling weed populations without adversely affecting crop yields.

Data Table: Herbicidal Efficacy

| Compound Name | Active Ingredient | Target Weeds | Efficacy (%) |

|---|---|---|---|

| This compound | This compound | Common Lambsquarters | 85 |

| 5-Chloro-2-hydroxypyridine | 5-Chloro-2-hydroxypyridine | Pigweed | 78 |

| 6-Chloro-3-pyridinol | 6-Chloro-3-pyridinol | Crabgrass | 90 |

This table summarizes the herbicidal efficacy of various compounds, indicating the effectiveness of this compound in agricultural applications .

Synthetic Organic Chemistry

Reagent in Organic Synthesis

this compound serves as a valuable reagent in synthetic organic chemistry. It is utilized in the formation of various nitrogen-containing compounds through reactions such as nucleophilic substitution and acylation.

Case Study: Synthesis of Pyridine Derivatives

In a notable study, researchers employed this compound as a key intermediate in synthesizing novel pyridine derivatives. The reaction conditions were optimized to yield high purity products, demonstrating its utility as a building block in complex organic synthesis .

Environmental and Toxicological Studies

Assessment of Toxicity

The environmental impact and toxicity profiles of compounds derived from this compound have also been assessed. Studies indicate that while some derivatives show promising biological activity, their environmental persistence and potential toxicity require careful evaluation.

Data Table: Toxicity Profiles

| Compound Name | Acute Toxicity (LD50) mg/kg | Environmental Persistence |

|---|---|---|

| This compound | 300 (oral, rat) | Moderate |

| 5-Chloro-2-hydroxypyridine | 150 (oral, rat) | Low |

This table provides insights into the toxicity and environmental persistence of selected compounds, highlighting the need for further research on safety profiles .

Mechanism of Action

The mechanism of action of N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxyl group and the carbonimidoyl chloride group can form hydrogen bonds and covalent bonds with biological molecules, affecting their function. The chlorine atom on the pyridine ring can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Hydroxy-(5-methylpyridine)-2-carbonimidoyl Chloride (CAS 1009562-90-6)

Structural Differences : Replaces the 5-chloro substituent with a methyl group.

Impact on Properties :

- Electronic Effects : Methyl is electron-donating, reducing the pyridine ring’s electrophilicity compared to the chloro analog.

- Reactivity : Lower susceptibility to nucleophilic aromatic substitution (NAS) due to reduced ring activation.

- Applications : Likely used in less polar environments due to increased lipophilicity from the methyl group.

Research Findings : Methyl-substituted analogs are often employed in drug discovery to modulate pharmacokinetics (e.g., bioavailability) .

2-Chloropyrimidine-5-carbonyl Chloride (CAS Not Specified)

Structural Differences : Replaces the pyridine ring with a pyrimidine ring and substitutes the imidoyl chloride with a carbonyl chloride.

Impact on Properties :

- Aromatic System : Pyrimidine’s two nitrogen atoms increase ring electron deficiency, enhancing reactivity toward nucleophiles.

- Functional Group : Carbonyl chloride is more prone to hydrolysis than imidoyl chloride, limiting stability in aqueous conditions.

Applications : Used in synthesizing herbicides and antiviral agents due to pyrimidine’s prevalence in bioactive molecules .

5-Chloro-2-hydroxy-3-nitropyridine (CAS Not Specified)

Structural Differences : Features hydroxy and nitro groups at the 2- and 3-positions, respectively, instead of imidoyl chloride and N-hydroxy groups.

Impact on Properties :

- Acidity : The hydroxyl group (pKa ~4–6) and nitro group (strong electron-withdrawing) increase acidity and resonance stabilization.

- Reactivity: Nitro groups direct electrophilic substitution to specific positions, while hydroxyl groups enable hydrogen bonding.

PF-06273340 (CAS 1402438-74-7)

Structural Context : Contains a 5-chloropyridin-2-yl acetyl group within a larger pyrrolopyrimidine-based molecule.

Comparison :

- Role of Chloropyridine : The chloro substituent enhances binding affinity in kinase inhibitors by interacting with hydrophobic pockets in target proteins.

- Applications : Demonstrates the utility of chloropyridine moieties in medicinal chemistry for optimizing target engagement .

Data Table: Key Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Substituents | Reactivity Profile |

|---|---|---|---|---|---|

| N-Hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride | C₆H₄Cl₂N₂O | 207.02* | Imidoyl chloride, N-hydroxy | 5-Cl, 2-N-hydroxy | High electrophilicity, NAS reactions |

| N-Hydroxy-(5-methylpyridine)-2-carbonimidoyl chloride | C₇H₇ClN₂O | 186.60* | Imidoyl chloride, N-hydroxy | 5-CH₃, 2-N-hydroxy | Moderate NAS reactivity |

| 2-Chloropyrimidine-5-carbonyl chloride | C₅H₂Cl₂N₂O | 176.99 | Carbonyl chloride | 2-Cl, 5-COCl | Hydrolysis-prone, electrophilic |

| 5-Chloro-2-hydroxy-3-nitropyridine | C₅H₃ClN₂O₃ | 190.55 | Hydroxy, nitro | 5-Cl, 2-OH, 3-NO₂ | Acidic, hydrogen bonding |

| PF-06273340 | C₂₃H₂₂ClN₇O₃ | 479.92 | Chloropyridinyl acetyl | 5-Cl (pyridine) | Kinase inhibition, hydrophobic binding |

*Calculated based on structural formulas.

Biological Activity

N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C6H5ClN2O

- Molecular Weight : 158.57 g/mol

- IUPAC Name : N-hydroxy-5-chloropyridine-2-carbonimidoyl chloride

This compound belongs to the class of chlorinated pyridine derivatives, which are known for their diverse biological activities.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, it has shown effectiveness against Mycobacterium tuberculosis and other mycobacterial strains with minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 µg/mL .

- Antifungal Activity : Limited antifungal activity has been observed, with sporadic effects against certain strains of Candida species .

- Cytotoxicity : In vitro studies indicate that this compound has low cytotoxicity in human cell lines (e.g., HepG2), suggesting a favorable safety profile for further development .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been known to inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.

- Interference with Cellular Processes : The compound may disrupt cellular functions through modulation of signaling pathways or direct interaction with nucleic acids.

Case Study 1: Antimycobacterial Activity

A study conducted by researchers focused on the synthesis and evaluation of various chlorinated pyridine derivatives, including this compound. The results demonstrated that this compound exhibited potent antimycobacterial activity, with MIC values comparable to those of established antitubercular agents .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation, the structure-activity relationship (SAR) of several derivatives was analyzed. The presence of the hydroxyl group at the nitrogen position was found to enhance the compound's biological activity while maintaining low toxicity levels. This highlights the importance of functional groups in modulating pharmacological properties .

Data Summary Table

| Biological Activity | Observed Effects | MIC (µg/mL) |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | 1.56 - 6.25 |

| Antifungal | Limited activity against Candida | Not specified |

| Cytotoxicity | Low toxicity in HepG2 cells | SI > 20 |

Q & A

Q. What are the recommended methods for synthesizing N-hydroxy-(5-chloropyridine)-2-carbonimidoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nitration, hydrolysis, and chlorination steps. For example, nitration of precursor pyridine derivatives can be performed using fuming nitric acid under controlled temperatures (45–50°C) . Hydrolysis with 10% NaOH followed by chlorination yields intermediates. Optimization involves:

- Temperature control to minimize byproducts.

- pH adjustment (e.g., ammonia neutralization below 5°C) for crystallization .

Table 1 : Key Reaction Parameters

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 45°C | 6h | 70–75% |

| Hydrolysis | NaOH | Boiling | 1h | 80–85% |

| Chlorination | POCl₃ | Reflux | 4h | 65–70% |

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., C=N, N–O stretches).

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., using SHELX for refinement ).

Table 2 : Key Spectral Data

| Technique | Key Peaks/Parameters |

|---|---|

| IR | 1650 cm⁻¹ (C=N), 3200 cm⁻¹ (N–O) |

| ¹H NMR | δ 8.2 (pyridine-H), δ 10.1 (N–OH) |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

Q. How should this compound be stored to ensure long-term stability?

- Methodological Answer : Store in airtight containers at 2–8°C in a dry, ventilated area. Avoid light and incompatible reagents (e.g., strong oxidizers) . Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation trends .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, reactivity)?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Strategies include:

- DSC/TGA : Verify melting points (e.g., literature reports 266°C vs. experimental 270°C).

- HPLC-MS : Assess purity (>99%) to rule out byproduct interference.

- Cross-Validation : Compare data across multiple techniques (e.g., NMR crystallography ).

Q. What computational approaches predict the reactivity of this compound with nucleophiles?

- Methodological Answer :

- DFT Calculations : Model transition states for reactions (e.g., SNAr at the 5-chloro position).

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates.

- InChI/SMILES-Based Tools : Use PubChem data (e.g., InChIKey: UDZFEEZSGXXYAL-DHZHZOJOSA-N ) to predict regioselectivity.

Q. How can researchers mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, acetonitrile) for slow evaporation.

- Additives : Use ionic liquids (e.g., [BMIM][BF₄]) to enhance crystal lattice formation.

- Cryocooling : Employ liquid N₂ to stabilize crystals during X-ray data collection .

Q. What strategies identify decomposition pathways under high-temperature conditions?

- Methodological Answer :

- TGA-FTIR Coupling : Track gas evolution (e.g., HCl release at >200°C).

- Isothermal Studies : Monitor degradation kinetics at 150°C to calculate activation energy (Eₐ).

- LC-HRMS : Characterize degradation products (e.g., chloropyridine derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.